molecular formula C15H17F3N4S B5877513 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B5877513
M. Wt: 342.4 g/mol
InChI Key: NWYUVDDRIUWFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It was first synthesized in 2009 by a group of researchers at the University of Wisconsin-Madison, led by Dr. Paul A. Sondel. Since then, EF24 has been studied extensively for its ability to inhibit the growth of cancer cells and its potential as a treatment for various diseases.

Mechanism of Action

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea works by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of cell growth and inflammation. NF-κB is overactive in many types of cancer and inflammatory diseases, and by inhibiting its activity, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea can prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation, and decrease the production of reactive oxygen species. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to increase the activity of enzymes involved in the detoxification of harmful compounds in the body.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has been extensively studied and its mechanism of action is well understood. However, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. It is also relatively insoluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea. One area of research is the development of more stable and soluble forms of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea that can be used in a wider range of experiments. Another area of research is the development of more targeted forms of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea that can specifically target cancer cells or inflammatory cells. Additionally, further research is needed to fully understand the potential therapeutic applications of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea and its mechanism of action.

Synthesis Methods

The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea involves the reaction of 3,5-dimethyl-1H-pyrazole and 2-(trifluoromethyl)benzaldehyde to form a hydrazone intermediate. This intermediate is then reacted with thiourea to form N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea. The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant effects. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been studied as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential to treat inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4S/c1-4-22-10(3)13(9(2)21-22)20-14(23)19-12-8-6-5-7-11(12)15(16,17)18/h5-8H,4H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYUVDDRIUWFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=S)NC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethyl)phenyl]thiourea

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